(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide
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Description
(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C14H17N5O3 and its molecular weight is 303.322. The purity is usually 95%.
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Scientific Research Applications
Controlled Polymerization
Controlled polymerization of (meth)acrylamides demonstrates the potential for precise manipulation of polymer structures. The study by Teodorescu and Matyjaszewski (2000) achieved controlled polymerization of (meth)acrylamides using an initiating system that included dimethylamino components, which could be related to the chemical structure , showing the importance of such compounds in achieving low polydispersity and linear molecular weight increase with conversion in polymerization processes Teodorescu & Matyjaszewski, 2000.
Recognition of Hydrophilic Compounds
The self-assembly and recognition capabilities of fluoroalkylated end-capped acrylamide oligomers, as studied by Sawada et al. (2000), showcase the ability of such structures to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic media. This highlights the use of acrylamide derivatives in the development of smart materials for selective separation processes Sawada et al., 2000.
Transformations into Imidazo Derivatives
Kolar, Tiŝler, and Pizzioli (1996) described transformations of related acrylate compounds into imidazo derivatives, indicating the chemical versatility and potential for synthesizing novel heterocyclic compounds with applications in materials science and organic synthesis Kolar, Tiŝler, & Pizzioli, 1996.
Photoinitiation and Polymerization
The application of similar triazine derivatives in photoinitiation systems for polymerization under LED light, as explored by Zhang et al. (2014), demonstrates the role of such compounds in advancing polymerization technologies, enabling efficient and controlled radical polymerization of (meth)acrylates under specific light conditions Zhang et al., 2014.
Microwave-Assisted Synthesis and LCST Behavior Control
Schmitz and Ritter (2007) discuss the microwave-assisted synthesis of dimethylamino-propyl methacrylamide and acrylamide monomers, highlighting rapid synthesis methods and the influence of tertiary amino groups on the lower critical solution temperature (LCST) behavior of polymers in water. This underscores the importance of such structural units in designing responsive materials for various applications Schmitz & Ritter, 2007.
Properties
IUPAC Name |
(E)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-19(2)13-16-11(17-14(18-13)21-3)9-15-12(20)7-6-10-5-4-8-22-10/h4-8H,9H2,1-3H3,(H,15,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSHELKBQKCJFI-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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